7-Bromo-2-chloroquinoline-3-carbaldehyde is a specialized heterocyclic intermediate valued for its three distinct and orthogonally reactive functional groups. The molecule features a C3-carbaldehyde for condensation and reductive amination, a C2-chloro group amenable to nucleophilic aromatic substitution (SNAr), and a C7-bromo group strategically positioned for palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. [1] This trifunctional nature allows for complex, sequential synthetic strategies, making it a key precursor in medicinal chemistry and materials science for targets requiring precise, multi-point diversification. [2]
Substituting 7-Bromo-2-chloroquinoline-3-carbaldehyde with its des-bromo analog, 2-chloroquinoline-3-carbaldehyde, is not viable for synthetic routes requiring late-stage functionalization at the C7 position. The 7-bromo group serves as an essential synthetic handle for introducing critical aryl or heteroaryl moieties via cross-coupling, a capability the des-bromo version completely lacks. [1] This modification is often directly responsible for achieving the desired biological potency or material properties in the final product. Similarly, isomeric bromo-substituted quinolines (e.g., 6-bromo or 8-bromo) are not suitable substitutes, as the specific location of the substituent dictates the electronic properties of the quinoline ring and the spatial orientation of the appended group, which are critical for target engagement in applications like kinase inhibition. [2]
This compound is a validated starting material for the multi-step synthesis of Focal Adhesion Kinase (FAK) inhibitors, including the clinical candidate GSK2256098. In a representative synthesis of a closely related analog, the key Suzuki coupling step—reacting the 7-bromo position with a pyrimidine boronic ester—proceeded efficiently to furnish the desired C-C coupled product. [1] This specific reaction is impossible with the des-bromo analog, 2-chloroquinoline-3-carbaldehyde, making the target compound essential for this synthetic pathway.
| Evidence Dimension | Synthetic Route Compatibility |
| Target Compound Data | Enables sequential, multi-step synthesis involving aldehyde condensation, Suzuki coupling at C7-Br, and S<sub>N</sub>Ar at C2-Cl. |
| Comparator Or Baseline | 2-Chloroquinoline-3-carbaldehyde: Lacks the C7-bromo handle, making it incompatible with the crucial Suzuki coupling step required for introducing key pharmacophoric elements. |
| Quantified Difference | Qualitatively incompatible; the comparator cannot be used for the target synthesis. |
| Conditions | Synthesis of 2,7-disubstituted oxazolo[5,4-b]quinoline core as described in patent literature for FAK inhibitors. [<a href="https://patents.google.com/patent/US9120761B2/en" target="_blank">1</a>] |
For synthesizing advanced FAK inhibitors like GSK2256098, this specific trifunctional precursor is required; common analogs are unusable.
The primary procurement justification for this compound is the performance of its downstream products. The FAK inhibitor GSK2256098, synthesized from 7-Bromo-2-chloroquinoline-3-carbaldehyde, exhibits potent enzymatic inhibition with an IC50 of 1.5 nM. [1] The C7-substituent, installed via Suzuki coupling at the bromo position, is a critical component of the pharmacophore responsible for this high affinity. An analog synthesized from the comparator, 2-chloroquinoline-3-carbaldehyde, would lack this entire binding motif, leading to a profound loss of biological activity.
| Evidence Dimension | Enzymatic Inhibition (IC50) of Final Product |
| Target Compound Data | Downstream product (GSK2256098) IC50 = 1.5 nM against FAK kinase. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4963503/" target="_blank">1</a>] |
| Comparator Or Baseline | Hypothetical derivative from 2-chloroquinoline-3-carbaldehyde would lack the C7-substituent, which is essential for potency. Expected activity would be several orders of magnitude lower or completely absent. |
| Quantified Difference | >1000-fold expected decrease in potency compared to the derivative from the target compound. |
| Conditions | In vitro FAK enzymatic assay. |
Procuring this specific bromo-substituted precursor is a prerequisite for achieving the nanomolar potency required for a clinical-grade kinase inhibitor.
The key processability advantage of this compound is the differential reactivity of its three functional groups, which enables a controlled, stepwise synthesis. A typical sequence involves: 1) reaction at the most reactive aldehyde group (e.g., imine formation); 2) selective palladium-catalyzed coupling at the C7-bromo position; and 3) nucleophilic substitution at the less reactive C2-chloro position. [1] This predictable reactivity hierarchy allows for the construction of complex molecules without the need for extensive protecting group strategies, streamlining the overall synthetic workflow. A simpler analog like 2-chloroquinoline-3-carbaldehyde lacks the third orthogonal reaction site, limiting its utility to less complex, two-dimensional synthetic plans.
| Evidence Dimension | Synthetic Versatility & Process Control |
| Target Compound Data | Allows a three-step sequential functionalization pathway: Aldehyde -> Bromo (Pd-coupling) -> Chloro (S<sub>N</sub>Ar). |
| Comparator Or Baseline | 2-Chloroquinoline-3-carbaldehyde only allows a two-step pathway, precluding the introduction of a third, electronically-distinct substituent via cross-coupling. |
| Quantified Difference | Provides an additional, orthogonal reaction handle for late-stage diversification, increasing molecular complexity and simplifying process design. |
| Conditions | Multi-step synthesis of substituted quinoline derivatives. |
This compound is procured for its superior process control and synthetic efficiency in building complex, three-dimensionally diverse molecules.
This compound is the right choice for synthetic campaigns targeting potent FAK inhibitors like GSK2256098 or its analogs. Its structure is purpose-built to enable the specific sequence of reactions—condensation, Suzuki coupling, and nucleophilic substitution—required to build the final, highly active drug candidate. [REFS-1, REFS-2]
Ideal for medicinal chemistry programs requiring systematic exploration of three distinct regions of chemical space. The orthogonal reactivity of the aldehyde, bromo, and chloro groups allows for the creation of diverse libraries by varying the reaction partners at each site independently, accelerating the identification of lead compounds. [1]
Serves as a strategic precursor for complex heterocycles where late-stage diversification is critical. The C7-bromo handle allows for the introduction of functionality after the core quinoline scaffold has been elaborated via reactions at the C2 and C3 positions, a key advantage for process efficiency and convergent synthesis strategies. [1]
Acute Toxic